Pentadecanedioic acid
Overview
Description
Pentadecanedioic acid, also known as 1,15-pentadecanedioic acid, is a dicarboxylic acid with the molecular formula C15H28O4. It is characterized by a long aliphatic chain with carboxylic acid groups at both ends. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, pharmaceuticals, and industrial processes .
Mechanism of Action
Target of Action
Pentadecanedioic acid, also known as C15:0, is an odd-chain saturated fatty acid found in butter . It has been identified as an essential fatty acid necessary for long-term metabolic and heart health . The primary targets of this compound are AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), both of which are core components of the human longevity pathway .
Mode of Action
This compound interacts with its targets by activating AMPK and inhibiting mTOR . This interaction results in broad activities relevant to protecting cardiometabolic, immune, and liver health . It has been observed that this compound has dose-dependent, broad anti-inflammatory and antiproliferative activities .
Biochemical Pathways
The biochemical pathways affected by this compound include the AMPK and mTOR pathways . The activation of AMPK and inhibition of mTOR by this compound can lead to various downstream effects, including anti-inflammatory, antifibrotic, and anticancer activities .
Pharmacokinetics
It is known that this compound is a prodrug that requires activation by very long-chain acyl-coa synthetase-1 (acsvl1) to modulate both targets . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are broad and clinically relevant. It has been observed to have dose-dependent activities across numerous human cell-based systems that are broader and safer than eicosapentaenoic acid (EPA), a leading omega-3 fatty acid . These activities parallel common therapeutics for mood disorders, microbial infections, and cancer .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, the optimal conditions for producing this compound from 15-hydroxypentadecanoic acid by a biocatalyst were found to be pH 8.0, 35°C, 5% (v/v) methanol, 40 g L−1 cells, and 60 mM 15-hydroxypentadecanoic acid with agitation at 250 rpm . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Cellular Effects
Pentadecanedioic acid has been found to have broad anti-inflammatory and antiproliferative activities across numerous human cell-based systems . It has been shown to have dose-dependent effects on various types of cells and cellular processes
Molecular Mechanism
It is known to activate AMPK and inhibit mTOR, both of which are core components of the human longevity pathway
Metabolic Pathways
This compound is involved in various metabolic pathways. It is considered an essential fatty acid necessary in the diet to support long-term metabolic and heart health
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentadecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons. For instance, the oxidation of pentadecane using strong oxidizing agents such as potassium permanganate or nitric acid can yield this compound. Another method involves the hydrolysis of esters or nitriles derived from long-chain hydrocarbons .
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation processes. Specific strains of microorganisms, such as Candida viswanathii, are employed to convert hydrocarbons into dicarboxylic acids. This biotechnological approach is favored due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: Pentadecanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding diol.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: 1,15-pentadecanediol.
Substitution: Pentadecanedioate esters or amides
Scientific Research Applications
Pentadecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and copolymers, which have applications in materials science.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research has shown its potential in developing pharmaceuticals, particularly in drug delivery systems.
Industry: It is utilized in the production of lubricants, adhesives, and coatings
Comparison with Similar Compounds
Pentadecanedioic acid can be compared with other dicarboxylic acids such as:
Hexadecanedioic acid (C16H30O4): Similar in structure but with one additional carbon atom.
Dodecanedioic acid (C12H22O4): Shorter chain length, different physical and chemical properties.
Sebacic acid (C10H18O4): Commonly used in the production of nylon and other polymers.
Uniqueness: this compound’s unique chain length and functional groups make it particularly useful in specific applications where other dicarboxylic acids may not be as effective. Its ability to undergo a variety of chemical reactions and its role in biological systems highlight its versatility and importance .
Properties
IUPAC Name |
pentadecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c16-14(17)12-10-8-6-4-2-1-3-5-7-9-11-13-15(18)19/h1-13H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZVDPWKGXMQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074337 | |
Record name | Pentadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1460-18-0 | |
Record name | Pentadecanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1460-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentadecanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentadecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecanedioic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTADECANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C9LD26ZA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different polymorphic forms of pentadecanedioic acid and how do their structures differ?
A1: this compound exhibits polymorphism, primarily existing in three forms: α, β, and γ. The α form (P21/c, Z=4) and β form (C2/c, Z=4) are commonly observed for odd and even carbon dicarboxylic acids, respectively. The γ form (C2/c, Z=4) is a high-temperature form observed just before melting at 383K []. The main structural difference between these forms lies in the packing arrangement of the carboxyl groups at the ends of the molecule and the resulting interlayer distances [].
Q2: Which polymorphic form of this compound is the most stable at room temperature?
A3: Slurry experiments indicate that the β form of this compound exhibits the highest stability at room temperature [].
Q3: How can this compound be used in the synthesis of other compounds?
A4: this compound serves as a key starting material for the synthesis of cyclopentadecanolide []. This cyclic molecule finds applications in various fields.
Q4: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for both qualitative and quantitative analysis of this compound []. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also employed for identification and structural confirmation [].
Q5: Can you elaborate on the application of HPLC for this compound analysis?
A6: Reversed-phase HPLC, specifically utilizing a C18 column, is the preferred mode for this compound analysis [, ]. The mobile phase typically consists of a mixture of methanol, acetonitrile, and water, with trifluoroacetic acid added to enhance peak shape and resolution [, ].
Q6: Are there any specific challenges associated with analyzing this compound using these techniques?
A7: Due to the lack of strong chromophores in its structure, direct UV detection of this compound may lack sensitivity. To overcome this, derivatization techniques or the use of an internal standard, like lauric acid, can be employed [, ].
Q7: Has this compound been investigated for its biological activity?
A8: Research indicates that this compound, along with other dibasic acids, exhibits partial suppression of the SOS-inducing activity of certain mutagens like AF-2, Trp-P-1, and Glu-P-1 in the Salmonella typhimurium TA1535/pSK1002 umu test [].
Q8: How does this compound compare to other dibasic acids in terms of its ability to suppress mutagen activity?
A9: Among the dibasic acids tested, tetradecanedioic acid demonstrated the highest suppressive effect against AF-2, inhibiting 70% of its SOS-inducing activity at a concentration of 1.5 μmol/mL []. Further research is necessary to fully elucidate the structure-activity relationships and the mechanism underlying this suppression.
Q9: Are there any known methods to produce this compound?
A10: this compound can be produced via several methods. One approach involves the oxidation of 15-hydroxypentadecanoic acid using an engineered biocatalyst incorporating a co-factor regeneration system []. Chemical synthesis routes from cyclododecanone or dodecanedioic acid have also been reported [].
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